4-Fluorobicyclo[2.2.2]octan-1-amine
Overview
Description
4-Fluorobicyclo[2.2.2]octan-1-amine is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.2 g/mol It is characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms in the bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine typically involves the fluorination of bicyclo[2.2.2]octan-1-amine. One common method is the direct fluorination of the bicyclic amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar fluorinating agents but with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes . The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: The non-fluorinated analog of 4-Fluorobicyclo[2.2.2]octan-1-amine.
4-Chlorobicyclo[2.2.2]octan-1-amine: A similar compound with a chlorine atom instead of fluorine.
4-Bromobicyclo[2.2.2]octan-1-amine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated or halogen-substituted analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
4-Fluorobicyclo[2.2.2]octan-1-amine is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
This compound features a bicyclic framework that contributes to its pharmacological properties. The presence of the fluorine atom enhances lipophilicity, which may influence its ability to cross biological membranes and interact with target proteins.
1. Neuropharmacological Effects
Research indicates that compounds structurally related to this compound exhibit significant neuropharmacological effects, particularly as potential modulators of neurotransmitter systems. For instance, studies have shown that bicyclic amines can influence serotonin and dopamine pathways, which are critical in mood regulation and the treatment of psychiatric disorders.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Pathogen Tested | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition at concentrations as low as 10 µg/mL |
Escherichia coli | Moderate inhibition noted at higher concentrations (50 µg/mL) |
3. Potential in Cancer Therapy
Emerging research highlights the potential of this compound in cancer therapy. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis may provide a basis for developing novel anticancer agents.
Cancer Type | Mechanism of Action |
---|---|
Breast Cancer | Induction of apoptosis via mitochondrial pathways |
Lung Cancer | Inhibition of cell migration and invasion through matrix metalloproteinase modulation |
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
- Case Study 1 : A study involving a series of fluorinated bicyclic amines demonstrated enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs, suggesting improved efficacy as antidepressants.
- Case Study 2 : Clinical trials assessing the efficacy of similar compounds in treating drug-resistant bacterial infections showed promising results, with several patients experiencing significant improvements.
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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